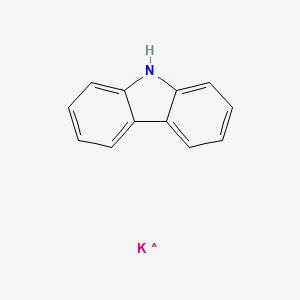
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide typically involves the following steps:
Formation of 4-bromothiophenol: This can be synthesized via the reduction of 4-bromo-benzenesulfonyl chloride using red phosphorus and iodine in an acidic solution.
Thioether Formation: The 4-bromothiophenol is then reacted with an appropriate acetamide derivative under basic conditions to form the thioether linkage.
Cyclopentyl Substitution: The final step involves the substitution of the acetamide group with a cyclopentyl group, typically using cyclopentylamine in the presence of a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Phenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Bromophenyl)thio)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially those containing thioether and acetamide functionalities.
Material Science: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the bromophenyl group.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their function and leading to antimicrobial or anticancer effects . The exact molecular pathways would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-Bromothiophenol: A simpler compound that serves as a precursor in the synthesis of 2-((4-Bromophenyl)thio)-N-cyclopentylacetamide.
Uniqueness
This compound is unique due to its combination of a bromophenyl group, thioether linkage, and cyclopentylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H16BrNOS |
|---|---|
Peso molecular |
314.24 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16BrNOS/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Clave InChI |
UIDVVTXJVZDLHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)CSC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)

